molecular formula C14H8N2O8 B12721644 5,5'-Dinitrosalicil CAS No. 528-10-9

5,5'-Dinitrosalicil

Cat. No.: B12721644
CAS No.: 528-10-9
M. Wt: 332.22 g/mol
InChI Key: MLHGVVVOOIXMQL-UHFFFAOYSA-N
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Chemical Reactions Analysis

5,5’-Dinitrosalicil undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, sodium potassium tartrate, and phenol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-Dinitrosalicil is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 5,5’-Dinitrosalicil involves its reaction with reducing sugars to form a colored complex. The compound’s nitro groups are reduced to amino groups in the presence of reducing sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm . This color change is used to quantify the concentration of reducing sugars in a sample.

Comparison with Similar Compounds

5,5’-Dinitrosalicil is similar to other nitroaromatic compounds, such as 3,5-dinitrosalicylic acid (DNS) and 2,4-dinitrophenol . it is unique in its specific reactivity with reducing sugars and its application in quantitative analysis. Other similar compounds include:

Biological Activity

5,5'-Dinitrosalicil (DNS) is a compound derived from salicylic acid, notable for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects, supported by various studies and experimental data.

This compound is characterized by the presence of two nitro groups attached to the salicylic acid structure. This modification enhances its reactivity and biological activity. The compound is often utilized in biochemical assays, particularly for measuring reducing sugars.

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study assessing its ability to scavenge free radicals, the compound demonstrated a half-maximal effective concentration (EC50) of 52.77 µg/mL. This activity was comparable to standard antioxidants like ascorbic acid .

Antidiabetic Activity

The compound has been evaluated for its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies showed that this compound effectively reduced α-amylase activity. The inhibition percentage was calculated using the absorbance method with a 3,5-dinitrosalicylic acid solution as part of the assay . The findings suggest that it may help in managing blood glucose levels.

Anticancer Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, cytotoxicity assays using the A549 human lung cancer cell line revealed significant cell viability reduction upon treatment with the compound. The MTT assay demonstrated that higher concentrations of DNS led to increased anticancer efficacy .

Study on Anticancer Properties

A comprehensive study investigated the anticancer properties of this compound on A549 cells. The results indicated a dose-dependent inhibition of cell proliferation. At a concentration of 100 µg/mL, significant cytotoxicity was observed compared to control groups. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .

Inhibition of Glycosylation

Another study evaluated the glycosylation inhibition capacity of this compound in the presence of glucose solutions. Results showed that the compound effectively reduced hemoglobin glycosylation levels over time, indicating potential benefits for diabetic patients by mitigating complications associated with hyperglycemia .

Data Table: Biological Activities of this compound

Activity Methodology Result
AntioxidantDPPH Scavenging AssayEC50 = 52.77 µg/mL
α-Amylase InhibitionSpectrophotometric AssaySignificant inhibition observed
CytotoxicityMTT Assay on A549 CellsDose-dependent cytotoxicity
Glycosylation InhibitionHemoglobin Glycosylation AssayReduced glycosylation levels

Properties

CAS No.

528-10-9

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

1,2-bis(2-hydroxy-5-nitrophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H8N2O8/c17-11-3-1-7(15(21)22)5-9(11)13(19)14(20)10-6-8(16(23)24)2-4-12(10)18/h1-6,17-18H

InChI Key

MLHGVVVOOIXMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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